9-(cyclohexylmethyl)-9H-carbazole-3-carboxylicacid
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Overview
Description
MDMB-CHMCZCA metabolite M3 is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is primarily used for research and forensic applications . The compound’s formal name is 9-(cyclohexylmethyl)-9H-carbazole-3-carboxylic acid, and it has a molecular formula of C20H21NO2 .
Chemical Reactions Analysis
MDMB-CHMCZCA metabolite M3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the cyclohexylmethyl tail of the compound.
Reduction: Although less common, reduction reactions can also take place.
Substitution: Substitution reactions may occur at different positions on the carbazole ring.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MDMB-CHMCZCA metabolite M3 is used extensively in scientific research, particularly in the fields of:
Chemistry: As an analytical reference standard for studying synthetic cannabinoids.
Biology: For understanding the metabolism and biotransformation of synthetic cannabinoids.
Medicine: In forensic toxicology to detect and analyze synthetic cannabinoid use.
Industry: Used in the development of new synthetic cannabinoids and related compounds
Mechanism of Action
The mechanism of action of MDMB-CHMCZCA metabolite M3 involves its interaction with cannabinoid receptors, particularly the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These interactions lead to various physiological effects, including psychoactive effects. The molecular targets and pathways involved include the activation of CB1 and CB2 receptors, which are part of the endocannabinoid system .
Comparison with Similar Compounds
MDMB-CHMCZCA metabolite M3 is similar to other synthetic cannabinoids such as:
MDMB-CHMINACA: Another synthetic cannabinoid with similar structural features.
AB-FUBINACA: A synthetic cannabinoid known for its potent effects.
CUMYL-PEGACLONE: A carboline analog of synthetic cannabinoids
The uniqueness of MDMB-CHMCZCA metabolite M3 lies in its specific structural configuration, which influences its interaction with cannabinoid receptors and its metabolic pathways .
Properties
IUPAC Name |
9-(cyclohexylmethyl)carbazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(23)15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYVMSGJYNRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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